molecular formula C17H25N5O2 B4852783 N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B4852783
M. Wt: 331.4 g/mol
InChI Key: COQIDSXBZNJQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 exerts its biological effects by stimulating the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation and reduce blood pressure in animal models, and to have anti-inflammatory effects in vitro and in vivo. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 has been shown to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 in lab experiments is that it is a highly selective sGC stimulator, which means that it specifically targets sGC and does not interact with other enzymes or receptors. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 has been extensively studied in vitro and in vivo, which means that there is a large body of literature available on its biological effects and mechanism of action.
One limitation of using N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 in lab experiments is that it is a synthetic compound, which means that it may have limitations in terms of bioavailability and toxicity. Additionally, the effects of N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 may vary depending on the specific cell or tissue type being studied, which means that caution should be exercised when extrapolating results to other systems.

Future Directions

There are several potential future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272. One area of interest is the potential use of N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 as a therapeutic agent for the treatment of cardiovascular disease, including hypertension and heart failure. Additionally, there is growing interest in the potential use of N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the potential use of N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including vasodilation, anti-inflammatory activity, and anti-proliferative effects on cancer cells. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 41-2272 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-5-6-9-22-20-17(19-21-22)18-16(23)11-24-15-10-13(4)7-8-14(15)12(2)3/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQIDSXBZNJQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-butyl-2H-tetrazol-5-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.